

Application Notes and Protocols for Electrophysiological Recording with AA43279

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Compound of Interest

Compound Name: AA43279

Cat. No.: B2588703

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Introduction

AA43279 is a small molecule activator of the voltage-gated sodium channel Nav1.1, encoded by the SCN1A gene.[1][2][3] Nav1.1 channels are predominantly expressed in fast-spiking GABAergic interneurons, where they play a pivotal role in the generation and propagation of action potentials.[1][2][3] By specifically targeting Nav1.1, **AA43279** serves as a critical tool for elucidating the function of these channels and interneurons in neuronal circuitry and in disease states like epilepsy.

Mechanism of Action

AA43279 potentiates Nav1.1-mediated currents primarily by impairing the fast inactivation kinetics of the channel.[1][2] This mechanism results in a prolonged influx of sodium ions during depolarization, leading to an increase in the excitability of neurons that express Nav1.1 channels.

Applications

- In Vitro Electrophysiology: Characterization of Nav1.1 channel function in heterologous expression systems such as HEK-293 cells.

- **Ex Vivo Brain Slice Electrophysiology:** Investigation of the impact of Nav1.1 activation on the excitability of specific neuronal populations, including fast-spiking interneurons, and the resulting effects on synaptic transmission.[\[1\]](#)[\[2\]](#)
- **Drug Discovery:** A valuable compound for screening and characterizing novel modulators of Nav1.1.
- **Disease Modeling:** A tool to explore the potential therapeutic benefits of Nav1.1 activation in models of neurological disorders where Nav1.1 function is compromised, for instance, in Dravet syndrome.[\[4\]](#)

Quantitative Data

The following tables summarize the key quantitative data for **AA43279** based on in vitro electrophysiological studies.

Table 1: In Vitro Efficacy and Selectivity of **AA43279** on Human Nav Channels

Channel Subtype	EC50 (μM)	Maximal Response (fold increase over baseline)
Nav1.1	9.5	2.6
Nav1.2	22.8	1.5
Nav1.4	14.4	2.1
Nav1.5	11.6	1.8
Nav1.6	Not Determined	Not Determined
Nav1.7	Not Determined	Not Determined

Data derived from Frederiksen et al., 2017.

Table 2: Effects of **AA43279** on Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) in Hippocampal Pyramidal Neurons

Parameter	Control	AA43279 (30 μ M)
sIPSC Frequency	Baseline	Significantly Increased
sIPSC Amplitude	Baseline	Significantly Increased

Data derived from Frederiksen et al., 2017.

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings in HEK-293 Cells Expressing Human Nav1.1

This protocol details the methodology for measuring the effects of **AA43279** on Nav1.1 currents in a heterologous expression system.

Materials:

- HEK-293 cells
- Plasmid DNA for human Nav1.1 and a fluorescent reporter (e.g., GFP)
- Standard cell culture reagents (DMEM, FBS, penicillin/streptomycin)
- Transfection reagent
- Glass coverslips
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH.

Procedure:

- Cell Culture and Transfection:
 - Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO₂.
 - Co-transfect cells with plasmids for human Nav1.1 and GFP using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
 - 24 hours post-transfection, plate the cells onto glass coverslips for recording.
- Electrophysiological Recording:
 - Place a coverslip in the recording chamber and perfuse with external solution.
 - Identify transfected cells by GFP fluorescence.
 - Using a borosilicate glass pipette (2-4 MΩ resistance) filled with internal solution, approach a cell and form a giga-ohm seal.
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Hold the cell at a potential of -120 mV.
 - Apply a depolarizing voltage step to -10 mV to elicit Nav1.1 currents.
 - Record baseline currents for a stable period.
 - Perfuse the chamber with the external solution containing the desired concentration of **AA43279**.
 - After the drug effect has stabilized, record the currents again to determine the potentiation.

Current-Clamp Recordings from Fast-Spiking Interneurons in Acute Rat Hippocampal Slices

This protocol describes how to assess the effect of **AA43279** on the firing properties of fast-spiking interneurons.

Materials:

- Young adult Sprague-Dawley rats (P21-P30)
- Vibratome
- Slicing and recording chambers
- Patch-clamp setup with IR-DIC optics

Solutions:

- Cutting Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 D-Glucose.
- Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 1 MgCl₂, 2 CaCl₂, 10 D-Glucose.
- Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH. Continuously bubble all solutions with 95% O₂ / 5% CO₂.

Procedure:

- Slice Preparation:
 - Anesthetize the rat and perform transcardial perfusion with ice-cold cutting solution.
 - Rapidly dissect the brain and prepare 300-400 µm thick coronal or horizontal hippocampal slices in ice-cold cutting solution using a vibratome.
 - Transfer slices to a recovery chamber containing aCSF at 32-34°C for 30 minutes, then maintain them at room temperature.
- Electrophysiological Recording:

- Transfer a slice to the recording chamber and perfuse with aCSF at room temperature or a more physiological temperature.
- Using IR-DIC microscopy, identify putative fast-spiking interneurons in the CA1 region based on their morphology and location.
- Establish a whole-cell recording in current-clamp mode.
- Inject a series of hyperpolarizing and depolarizing current steps (e.g., 500 ms duration, from -100 pA to +500 pA in 50 pA increments) to characterize the neuron's firing pattern.
- After obtaining a stable baseline recording, perfuse the slice with aCSF containing **AA43279**.
- Repeat the current injection protocol to assess changes in firing frequency and other action potential parameters.

Voltage-Clamp Recordings of sIPSCs in CA1 Pyramidal Neurons

This protocol is designed to measure the impact of **AA43279** on GABAergic synaptic transmission.

Materials and Solutions:

- Same as for the current-clamp protocol, with the exception of the internal solution.
- Internal (Pipette) Solution for sIPSC recording (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
- Pharmacological agents to block excitatory currents (e.g., 20 μ M CNQX and 50 μ M APV).

Procedure:

- Slice Preparation: Follow the same procedure as for current-clamp recordings.
- Electrophysiological Recording:

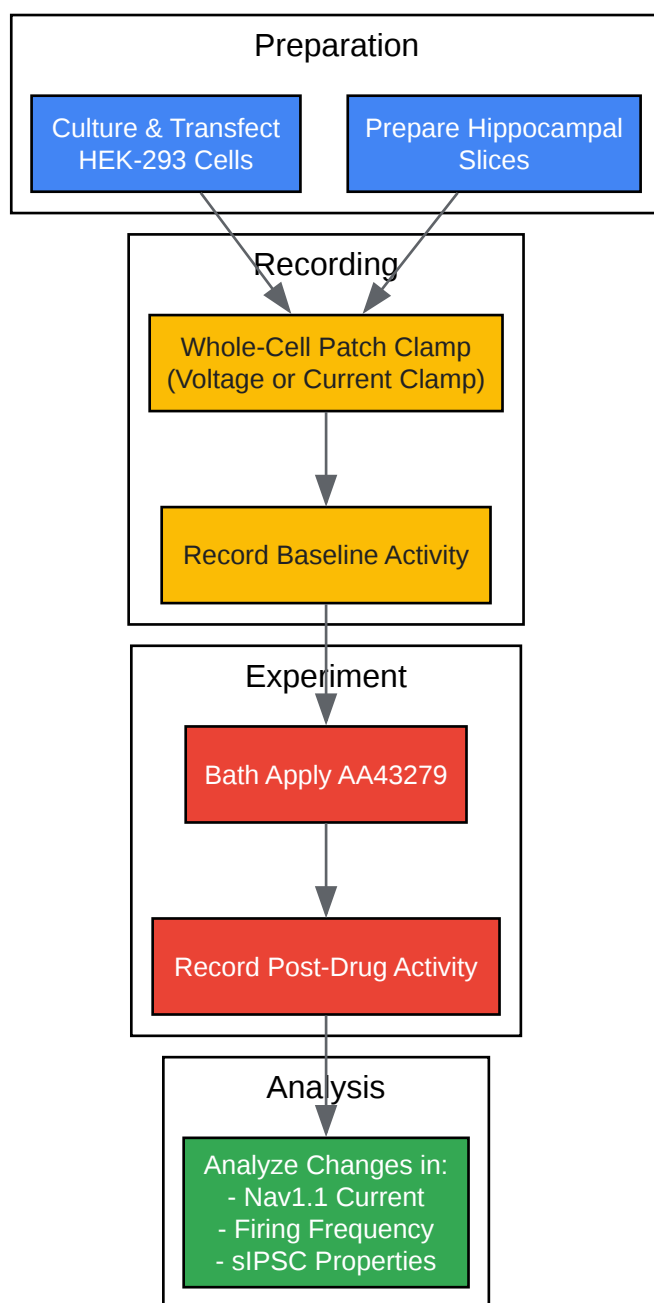
- Identify CA1 pyramidal neurons for recording.
- Establish a whole-cell recording in voltage-clamp mode.
- Hold the neuron at a membrane potential of -70 mV.
- To isolate GABAergic sIPSCs, add CNQX and APV to the perfusing aCSF to block AMPA/kainate and NMDA receptors, respectively.
- Record a stable baseline of sIPSC activity for several minutes.
- Apply **AA43279** via the perfusion system.
- Record sIPSCs in the presence of **AA43279** to analyze changes in their frequency and amplitude.

Visualizations



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Caption: Proposed signaling pathway for the action of **AA43279**.



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Caption: General experimental workflow for electrophysiological characterization of **AA43279**.

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